セフォタキシム
概要
説明
Cefotaxime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic. Cefotaxime is commonly used to treat infections such as joint infections, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, sepsis, gonorrhea, and cellulitis . It is administered either intravenously or intramuscularly .
科学的研究の応用
Cefotaxime has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of antibiotic synthesis and degradation.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Utilized in the production of other cephalosporin antibiotics and as a standard in quality control processes
作用機序
Target of Action
Cefotaxime, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival .
Mode of Action
Cefotaxime exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to the PBPs via its beta-lactam rings, thereby inhibiting the transpeptidation step in peptidoglycan cell wall synthesis of susceptible bacterial organisms . This interaction with PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by cefotaxime is the peptidoglycan cell wall synthesis pathway. By inhibiting the transpeptidation step in this pathway, cefotaxime prevents the cross-linking of peptidoglycan chains, which are essential for providing strength and rigidity to the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell wall weakening and subsequent bacterial cell death .
Pharmacokinetics
Cefotaxime exhibits linear and dose-independent pharmacokinetics for doses up to 2 g . It is metabolized in the liver and has an elimination half-life of 0.8–1.4 hours . Approximately 50–85% of cefotaxime is excreted unchanged in the urine , indicating that renal function significantly impacts its clearance .
Result of Action
The primary result of cefotaxime’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, cefotaxime causes the cell wall to weaken and rupture, leading to bacterial cell lysis . This results in the effective treatment of various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .
Action Environment
The action of cefotaxime can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on cefotaxime’s efficacy . Additionally, patient-specific factors such as age, renal function, and the presence of other diseases can also impact the drug’s action and efficacy . Furthermore, the pH and ion concentration of the local environment can affect the stability of cefotaxime .
生化学分析
Biochemical Properties
Cefotaxime works by inhibiting bacterial cell wall synthesis . It shows high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . These PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall. By binding to these PBPs, Cefotaxime inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Cellular Effects
Cefotaxime exerts its effects on various types of bacterial cells. It is effective against many Gram-negative organisms, especially Enterobacteriaceae, but has lower activity against many Gram-positive organisms . It inhibits bacterial cell wall synthesis, which leads to the weakening of the bacterial cell wall and eventually cell lysis . This can affect various cellular processes, including cell division and growth .
Molecular Mechanism
The molecular mechanism of action of Cefotaxime involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these PBPs, Cefotaxime inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Cefotaxime has been shown to be well-tolerated by animals . Subacute and chronic effects include local reactions at the site of injection, some hematologic changes with enlargement of the spleen, cecal enlargement in rats and mice, and slight changes in kidney tubules .
Dosage Effects in Animal Models
In animal models, the dosage of Cefotaxime can vary. For dogs and cats, the recommended dosage is 40–50 mg/kg intravenously, intramuscularly, or subcutaneously every 8 hours . Some authors have suggested that lower doses of 10–20 mg/kg every 12 hours have good clinical efficacy in dogs .
Metabolic Pathways
Cefotaxime undergoes hepatic metabolism to form desacetylcefotaxime . The latter undergoes further metabolism to inactive opened β-lactam ring lactones . About 80% of a radiolabelled dose of Cefotaxime is excreted in urine; about 50 to 60% as unchanged drug and the remainder as metabolites .
Transport and Distribution
It is known that Cefotaxime is administered intravenously or intramuscularly, indicating that it can be distributed throughout the body via the bloodstream .
Subcellular Localization
As an antibiotic, Cefotaxime likely does not enter cells under normal conditions, but rather acts on the exterior of the bacterial cell by binding to penicillin-binding proteins in the bacterial cell wall .
準備方法
Synthetic Routes and Reaction Conditions: Cefotaxime is synthesized through a multi-step process that involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The key steps include:
Acylation: The 7-ACA is acylated with a thiazole derivative to form the intermediate compound.
Oxime Formation: The intermediate is then reacted with methoxyimino acetic acid to form the oxime derivative.
Cyclization: The oxime derivative undergoes cyclization to form the final cefotaxime compound.
Industrial Production Methods: In industrial settings, cefotaxime is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of microorganisms that produce the precursor compounds, which are then chemically modified to produce cefotaxime .
化学反応の分析
Types of Reactions: Cefotaxime undergoes various chemical reactions, including:
Hydrolysis: Cefotaxime can be hydrolyzed in the presence of water, leading to the formation of desacetylcefotaxime.
Oxidation: It can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Substitution: Cefotaxime can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Desacetylcefotaxime: Formed through hydrolysis.
Oxidized Derivatives: Formed through oxidation reactions.
類似化合物との比較
Ceftriaxone: Another third-generation cephalosporin with a longer half-life.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefixime: An oral third-generation cephalosporin
Cefotaxime remains a valuable antibiotic in the treatment of serious bacterial infections, particularly those caused by resistant strains. Its broad spectrum of activity and rapid action make it a crucial tool in modern medicine.
特性
The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III. | |
CAS番号 |
63527-52-6 |
分子式 |
C16H17N5O7S2 |
分子量 |
455.5 g/mol |
IUPAC名 |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/t10-,14-/m1/s1 |
InChIキー |
GPRBEKHLDVQUJE-QMTHXVAHSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
外観 |
Solid powder |
63527-52-6 | |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
64485-93-4 (mono-hydrochloride salt) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefotaxime exert its antibacterial effect?
A1: Cefotaxime is a β-lactam antibiotic that targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, the final step in cell wall formation. [] This binding inhibits PBP activity, leading to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death. []
Q2: What is the molecular formula and weight of Cefotaxime?
A2: Cefotaxime has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.48 g/mol. []
Q3: Is there any spectroscopic data available for Cefotaxime?
A3: Yes, spectroscopic methods like UV-Vis spectrophotometry have been utilized for the estimation of Cefotaxime in both pure form and pharmaceutical formulations. [] For example, a method involving the complexation of Cefotaxime with Fe(II) in alkaline conditions resulting in a reddish-orange colored product with a maximum absorbance (λmax) at 505 nm has been reported. []
Q4: How stable is Cefotaxime in intravenous (IV) admixtures?
A4: Cefotaxime sodium at 10 mg/mL, when admixed with metronidazole 5 mg/mL in a 0.9% sodium chloride injection, demonstrated stability for up to 72 hours when stored at 8°C. [] This indicates good stability under these specific conditions.
Q5: What about the stability of Cefotaxime for intracutaneous injection?
A5: Studies show that the stability of Cefotaxime sodium intracutaneous injection is less favorable. [] Even when stored at room temperature and protected from sunlight, a significant drop in concentration was observed after just one week. [] The recommended storage life under these conditions is no more than 3 days. []
Q6: Cefotaxime itself isn't a catalyst. Can you clarify this aspect based on the provided research?
A6: You are correct. Cefotaxime acts as an inhibitor of bacterial enzymes (PBPs) rather than a catalyst. [] The research papers provided focus on Cefotaxime's antibacterial activity, resistance mechanisms, and its pharmacokinetic properties. They don't delve into its use in catalytic applications.
Q7: Has computational chemistry been used in research on Cefotaxime?
A7: While the provided research articles don't explicitly detail computational studies on Cefotaxime, mass spectrometry combined with UV spectrophotometry has been employed to study the kinetics of Cefotaxime hydrolysis by β-lactamase TEM-1 and its G238S mutant. [] This approach offers valuable insights into the interaction dynamics between the drug and the enzyme.
Q8: How do structural modifications of Cefotaxime impact its activity?
A8: One notable example highlighted in the research involves the G238S mutation in β-lactamase TEM-1. [] This single amino acid change significantly impacts the enzyme's interaction with Cefotaxime. The mutation leads to a decrease in deacylation rate for penicillins, explaining the reduced activity against these antibiotics. [] Conversely, the mutation results in increased acylation rate for Cefotaxime, leading to better catalytic efficiency against this specific antibiotic. []
Q9: What strategies can improve Cefotaxime's stability or bioavailability?
A9: While specific formulation strategies aren't discussed in the provided research, the study on IV admixture stability highlights the importance of factors like storage temperature and compatible co-solutes in maintaining drug stability. []
Q10: Is there information regarding SHE regulations related to Cefotaxime in the provided research?
A10: The provided research articles primarily focus on the clinical and pharmacological aspects of Cefotaxime. Information regarding specific SHE regulations and compliance is not discussed.
Q11: What is known about the pharmacokinetics of Cefotaxime in neonatal pony foals?
A11: Research on foals showed that following a single IV dose, Cefotaxime is rapidly eliminated with a half-life of 0.6 hours. [] The active metabolite, desacetylcefotaxime, exhibited a longer half-life of 1.69 hours. [] Based on these findings, a dosage of 40 mg/kg body weight every 4-6 hours was suggested for foals with gram-negative septicemia, while a more frequent administration every 2 hours was recommended for those with meningitis. []
Q12: How does pregnancy affect Cefotaxime pharmacokinetics?
A12: Studies in postpartum patients reveal altered pharmacokinetics of Cefotaxime compared to non-pregnant individuals. [] Significantly larger volumes of distribution and higher clearance rates were observed in these patients. [] This suggests a need for potential dosage adjustments for effective treatment in pregnant women.
Q13: How effective is Cefotaxime against multidrug-resistant Pseudomonas and Serratia infections?
A13: In vitro studies demonstrated a high degree of synergy between Cefotaxime and Amikacin against multidrug-resistant Pseudomonas aeruginosa and Serratia marcescens isolates. [] This synergistic effect was observed in 90% of the tested isolates. [] Clinical trials involving five patients with serious infections caused by these organisms further confirmed this synergy, demonstrating a 100% clinical response rate and an 80% bacteriological cure rate. []
Q14: Has Cefotaxime been evaluated in animal models of infection?
A14: Yes, Cefotaxime has been tested in rabbit models of meningitis. In one study, a Cefotaxime and Rifampin combination successfully sterilized cerebrospinal fluid cultures in all treated rabbits, highlighting its potential for treating serious infections. []
Q15: Is Cefotaxime effective as a prophylactic antibiotic in colorectal surgery?
A16: Research suggests Cefotaxime, administered at a dose of 4g perioperatively, is effective as a prophylactic antibiotic in both rectal and colonic surgeries. []
Q16: What are the known mechanisms of resistance to Cefotaxime?
A17: A primary mechanism of Cefotaxime resistance involves the production of β-lactamases, enzymes capable of hydrolyzing the β-lactam ring of Cefotaxime, rendering it ineffective. [, , ] One such example is the GES-1 β-lactamase, found in multidrug-resistant Klebsiella pneumoniae isolates, which confers resistance to various antibiotics, including Cefotaxime. []
Q17: Can resistance to Cefotaxime develop during treatment?
A18: Yes, a study on spontaneous bacterial peritonitis (SBP) found that 19% of patients treated with Cefotaxime developed resistance to the drug. [] This highlights the need for monitoring treatment response and considering alternative antibiotics in cases of Cefotaxime resistance.
Q18: Is there cross-resistance between Cefotaxime and other antibiotics?
A19: Cross-resistance is a significant concern. For instance, K. pneumoniae isolates producing GES-1 β-lactamase demonstrated resistance to Cefotaxime alongside other antibiotics like ceftazidime, cefuroxime, gentamicin, kanamycin, and more. [] This emphasizes the need for comprehensive antibiotic susceptibility testing to guide treatment decisions.
Q19: What are the hepato-renal effects of Cefotaxime?
A20: Studies on albino rats show that Cefotaxime administration can lead to adverse effects on both liver and kidney function. [] These effects include:
- Kidney Function: Increased serum creatinine, urea, sodium, potassium, and calcium concentrations were observed, alongside decreased glucose and total protein levels. []
- Liver Function: Elevations in liver enzymes like AST and ALT, along with increases in total bilirubin, cholesterol, triglycerides, and LDL-cholesterol were noted. [] Additionally, a decrease in serum albumin and HDL-cholesterol levels was reported. []
- Histopathological Changes: Both liver and kidney tissues exhibited structural alterations indicative of damage. []
Q20: Are there drug delivery strategies to enhance Cefotaxime's targeting?
A21: While the provided articles don't delve into specific Cefotaxime drug delivery strategies, one study explored the synthesis and characterization of a novel polyhedral oligomeric silsesquioxane-cefotaxime (POSS-CTX) conjugate. [] This conjugate demonstrated enhanced antibacterial activity against E. coli and S. aureus compared to Cefotaxime alone. [] This highlights the potential of developing novel drug delivery systems for Cefotaxime.
Q21: Are there biomarkers to predict Cefotaxime efficacy or monitor treatment response?
A21: The research papers provided do not focus on specific biomarkers for Cefotaxime efficacy or treatment monitoring.
Q22: What analytical methods are used to quantify Cefotaxime levels?
A23: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying Cefotaxime concentrations in serum. [, ] This technique allows for accurate measurement of drug levels, which is crucial for understanding pharmacokinetics and optimizing dosage regimens.
Q23: How is the degradation of Cefotaxime by bacteria studied?
A24: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been used to analyze the degradation of Cefotaxime by OXA-48-producing Enterobacteriaceae. [] This method allows for the identification of specific degradation products, providing insights into the mechanism of resistance.
Q24: What is the environmental impact of Cefotaxime?
A24: The provided research articles do not address the environmental impact and degradation of Cefotaxime.
Q25: Is there information available on Cefotaxime's dissolution and solubility?
A26: While the research papers don't provide specific details on Cefotaxime's dissolution and solubility, they highlight its use in various formulations, including intravenous and intracutaneous injections. [, ] This implies that the drug's solubility has been considered during formulation development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。